1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one
Descripción
This compound is a triazolopyrimidine derivative featuring a 4-chlorophenyl group at the 3-position of the triazolo[4,5-d]pyrimidine core, a piperazine linker at the 7-position, and a 3-cyclopentylpropan-1-one moiety. The 4-chlorophenyl substituent introduces electron-withdrawing properties, which may enhance binding interactions with hydrophobic pockets in biological targets.
Propiedades
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-13-11-28(12-14-29)19(31)10-5-16-3-1-2-4-16/h6-9,15-16H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDOKPADCBDWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds with the triazolo[4,5-d]pyrimidine scaffold have been found to inhibit cyclin-dependent kinases (cdks). CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, a type of cdk. These compounds bind to the active site of CDK2, inhibiting its function. This results in alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
Inhibition of cdk2 can affect cell cycle progression, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Actividad Biológica
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.8 g/mol . The structure features a triazolo-pyrimidine moiety, which is known for various biological activities.
Anticancer Activity
Recent studies indicate that compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one exhibit significant anticancer properties. For instance, derivatives containing the piperazine and triazole moieties have shown moderate to significant efficacy against human breast cancer cells. Specifically:
- IC50 Values : Some derivatives have reported IC50 values as low as 18 µM , indicating potent activity against cancer cell lines .
- Mechanism of Action : These compounds inhibit the catalytic activity of PARP1 , a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, as evidenced by enhanced cleavage of PARP1 and increased levels of phosphorylated H2AX .
Case Studies and Research Findings
A detailed examination of related compounds reveals several case studies highlighting their biological activities:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5e | Anticancer (MCF-7 cells) | 18 | PARP1 inhibition |
| Olaparib | Anticancer (MCF-7 cells) | 57.3 | PARP1 inhibition |
| Compound X | Antimicrobial (specific bacteria) | TBD | TBD |
Pharmacological Perspective
The broader pharmacological profile of triazolo-pyrimidine derivatives indicates their potential in treating various conditions beyond cancer. The pyrimidine scaffold is associated with multiple biological activities including:
- Antitumor
- Antibacterial
- CNS depressant effects
These diverse activities suggest that further exploration into the pharmacodynamics and pharmacokinetics of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one could yield valuable insights for therapeutic applications .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substitutions on the triazolopyrimidine core and the propanone side chain. Below is a systematic comparison based on available data and structural insights:
Substituent Variations on the Triazolopyrimidine Core
- Target Compound : 4-Chlorophenyl group at the 3-position.
- The chloro substituent’s strong electron-withdrawing nature may enhance π-π stacking or dipole interactions in binding pockets. Its para position optimizes spatial orientation for target engagement.
- Analog 1 : 3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine ()
- Increased lipophilicity from the methyl group may improve membrane permeability but reduce solubility .
Variations in the Propanone Side Chain
- Target Compound : 3-cyclopentylpropan-1-one.
- The cyclopentyl group provides moderate lipophilicity (predicted logP ~3.5) and steric bulk, which may limit off-target interactions while maintaining metabolic stability.
- Analog 1 : Retains the 3-cyclopentylpropan-1-one chain ().
- Resonance effects from the methoxy group could modulate electronic interactions with targets .
Hypothetical Physicochemical and Pharmacological Profiles
| Property | Target Compound | Analog 1 (3-Fluorophenyl) | Analog 2 (4-Methylphenyl/Methoxyphenyl) |
|---|---|---|---|
| logP (Predicted) | 3.5 | 3.0 | 2.8 |
| Solubility (mg/mL) | 0.05 | 0.1 | 0.2 |
| Binding Affinity (nM) | 10 (hypothetical) | 15 | 25 |
| Metabolic Stability | High (cyclopentyl) | Moderate | Low (methoxy) |
Key Research Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (target) and fluoro (Analog 1) substituents favor interactions with electron-rich binding sites, whereas methyl (Analog 2) may reduce such affinity .
- Side Chain Lipophilicity : The cyclopentyl group (target, Analog 1) balances lipophilicity and solubility better than Analog 2’s methoxyphenyl, which prioritizes solubility at the cost of membrane permeability.
- Synthetic Accessibility : Analog 2’s methoxy group may introduce synthetic challenges (e.g., protection/deprotection steps) compared to the straightforward chloro or methyl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
